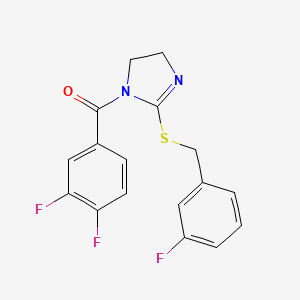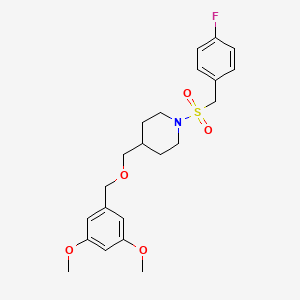
(3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule. It contains multiple functional groups, including a difluorophenyl group, a fluorobenzyl group, and an imidazolyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The difluorophenyl and fluorobenzyl groups are aromatic, while the imidazolyl group is a five-membered ring containing two nitrogen atoms .
Applications De Recherche Scientifique
Fluorinated Compounds in Photostability Enhancement
Research demonstrates that fluorination of fluorophores can significantly enhance their photostability and improve spectroscopic properties. A study by Woydziak et al. (2012) focused on the synthesis of bis(2,4,5-trifluorophenyl)methanone and its subsequent transformation into various fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds, including structures akin to (3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, are highly fluorescent and offer tunable absorption and emission spectra, making them valuable for developing novel fluorophores for bioimaging and other applications (Woydziak, Fu, & Peterson, 2012).
Heterocyclic Compounds in Material Science
The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, as reported by Ghaemy et al. (2013), reveal the significance of integrating heterocyclic structures, similar to the imidazole moiety in the compound of interest. These materials exhibit remarkable solubility, thermal stability, and fluorescence, suggesting potential applications in the development of advanced polymeric materials with specific optical properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Catalytic Applications and Structural Investigations
Research on the catalytic and structural properties of related heterocyclic compounds highlights the potential utility in catalysis and structural chemistry. For example, the study on carbene and imidazole compounds by Moreno-Fuquen et al. (2019) provides insights into the reactivity and structural configuration of similar compounds. Such investigations contribute to understanding the catalytic mechanisms and designing new catalysts for organic synthesis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Photophysical Behavior and Luminescence Studies
The exploration of excited state properties and luminescence of thermally activated delayed fluorescence molecules by Fan et al. (2018) indicates the relevance of studying the photophysical behavior of compounds with complex fluorinated and heterocyclic structures. Such research aids in designing organic materials with enhanced fluorescent efficiency and potential applications in optoelectronics and bioimaging (Fan, Zhang, Zhou, Lin, & Wang, 2018).
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-13-3-1-2-11(8-13)10-24-17-21-6-7-22(17)16(23)12-4-5-14(19)15(20)9-12/h1-5,8-9H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEHBEFBNKKNDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)


![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)



